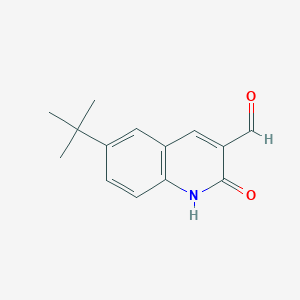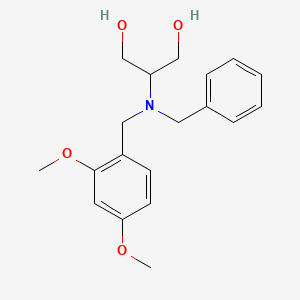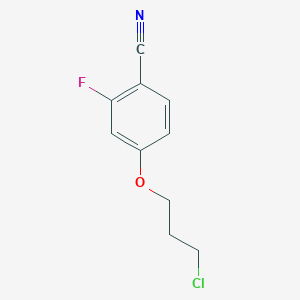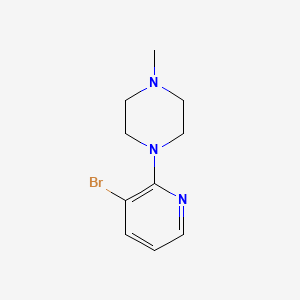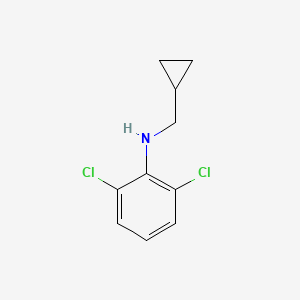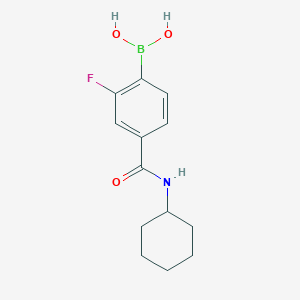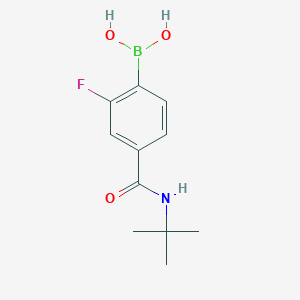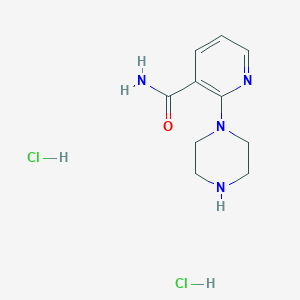
2-Piperazin-1-ylnicotinamide dihydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of 2-Piperazin-1-ylnicotinamide dihydrochloride is C10H16Cl2N4O. It has a molecular weight of 279.16.Applications De Recherche Scientifique
Therapeutic Applications of Piperazine Derivatives
Piperazine derivatives are significant in drug design, showcasing a broad spectrum of therapeutic uses across various domains such as antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory applications. Their pharmacological diversity is attributed to the modifications in the substitution pattern on the piperazine nucleus, which significantly impacts the medicinal potential of the resultant molecules. This flexibility positions piperazine as a critical scaffold in the discovery of drug-like elements for treating various diseases, encouraging further therapeutic investigations on this motif (Rathi, Syed, Shin, & Patel, 2016).
Antimicrobial and Anti-mycobacterial Activity
Piperazine and its analogues have shown promising anti-mycobacterial properties, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the potential of piperazine-based compounds in developing novel anti-TB molecules, which could lead to safer, selective, and cost-effective treatments. The structure-activity relationship (SAR) of these compounds provides valuable insights for medicinal chemists aiming to exploit the piperazine scaffold for anti-TB drug development (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).
Development of Antituberculosis Agents
The development of Macozinone, a piperazine-benzothiazinone (PBTZ169), for TB treatment, underscores the role of piperazine derivatives in addressing global health challenges like tuberculosis. Macozinone targets the synthesis of essential cell wall components in Mycobacterium tuberculosis, offering a new avenue for more efficient TB drug regimens. Its ongoing clinical studies signal optimism for the compound's future in TB treatment protocols (Makarov & Mikušová, 2020).
Pharmaceutical Applications
The structural diversity and pharmacophoric activities of piperazine and morpholine derivatives have been explored extensively, with new synthesis methods being developed to harness their broad spectrum of pharmaceutical applications. These compounds have been investigated for their in vitro and in vivo medicinal chemistry, revealing potent activities that contribute to their widespread use in various therapeutic areas (Mohammed, Begum, Zabiulla, & Khanum, 2015).
Mécanisme D'action
While the specific mechanism of action for 2-Piperazin-1-ylnicotinamide dihydrochloride is not mentioned in the search results, piperazine derivatives are known to have various mechanisms of action depending on their structure and the specific conditions. For example, Trimetazidine, a piperazine derivative, is indicated as an adjunct therapy in symptomatic treatment of stable angina pectoris . Another example is Piperazine, which is a GABA receptor agonist and is used as an anthelmintic agent .
Propriétés
IUPAC Name |
2-piperazin-1-ylpyridine-3-carboxamide;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O.2ClH/c11-9(15)8-2-1-3-13-10(8)14-6-4-12-5-7-14;;/h1-3,12H,4-7H2,(H2,11,15);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOAMAYITCGTTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC=N2)C(=O)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Piperazin-1-ylnicotinamide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



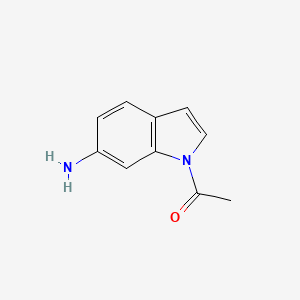




![4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzaldehyde hydrochloride](/img/structure/B3161843.png)
